molecular formula C12H7Cl2F2NO2S B270444 N-(3,4-dichlorophenyl)-2,4-difluorobenzenesulfonamide

N-(3,4-dichlorophenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B270444
M. Wt: 338.2 g/mol
InChI Key: FCOIQLYMZTZDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2,4-difluorobenzenesulfonamide, commonly known as DCF, is a synthetic sulfonamide compound that has been widely used in scientific research. DCF is a white crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been used in various scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for various diseases.

Mechanism of Action

DCF inhibits the function of TRPV1 ion channels by binding to a specific site on the channel. This binding prevents the channel from opening in response to stimuli, such as heat or capsaicin. The inhibition of TRPV1 ion channels by DCF has been shown to reduce pain sensation in animal models.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of TRPV1 ion channels, DCF has been shown to inhibit the function of other ion channels, including the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC3. DCF has also been shown to have anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCF has several advantages for laboratory experiments, including its stability and solubility in organic solvents. DCF is also relatively easy to synthesize and purify. However, DCF has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on DCF. One area of research could focus on the development of more potent and selective inhibitors of TRPV1 ion channels. Another area of research could focus on the use of DCF as a potential therapeutic agent for diseases such as cancer and inflammatory disorders. Additionally, research could focus on the potential use of DCF in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

DCF can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization or column chromatography. Other methods for synthesizing DCF include the reaction of 3,4-dichloroaniline with 2,4-difluorobenzenesulfonyl fluoride in the presence of a base and the reaction of 3,4-dichloroaniline with 2,4-difluorobenzenesulfonic acid in the presence of a coupling agent.

Scientific Research Applications

DCF has been used in various scientific research applications, including as a tool for studying the function of ion channels. DCF has been shown to inhibit the function of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. DCF has also been used as a potential therapeutic agent for various diseases, including cancer, inflammatory diseases, and neurological disorders.

properties

Product Name

N-(3,4-dichlorophenyl)-2,4-difluorobenzenesulfonamide

Molecular Formula

C12H7Cl2F2NO2S

Molecular Weight

338.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7Cl2F2NO2S/c13-9-3-2-8(6-10(9)14)17-20(18,19)12-4-1-7(15)5-11(12)16/h1-6,17H

InChI Key

FCOIQLYMZTZDDX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)Cl

Origin of Product

United States

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